molecular formula C8H7ClN2O B1464253 [(3-Chloro-4-methoxyphenyl)amino]carbonitrile CAS No. 70590-15-7

[(3-Chloro-4-methoxyphenyl)amino]carbonitrile

Cat. No.: B1464253
CAS No.: 70590-15-7
M. Wt: 182.61 g/mol
InChI Key: CKJVUZBCKFOFFO-UHFFFAOYSA-N
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Description

[(3-Chloro-4-methoxyphenyl)amino]carbonitrile is an organic compound with the molecular formula C8H7ClN2O It is characterized by the presence of a chloro group, a methoxy group, and an amino group attached to a benzene ring, along with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Chloro-4-methoxyphenyl)amino]carbonitrile typically involves the reaction of 3-chloro-4-methoxyaniline with cyanogen bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The general reaction scheme is as follows:

[ \text{3-chloro-4-methoxyaniline} + \text{cyanogen bromide} \rightarrow \text{this compound} + \text{HBr} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

[(3-Chloro-4-methoxyphenyl)amino]carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products Formed

    Substitution: [(3-Amino-4-methoxyphenyl)amino]carbonitrile, [(3-Thio-4-methoxyphenyl)amino]carbonitrile.

    Reduction: [(3-Chloro-4-methoxyphenyl)amino]methylamine.

    Oxidation: [(3-Chloro-4-hydroxyphenyl)amino]carbonitrile.

Scientific Research Applications

[(3-Chloro-4-methoxyphenyl)amino]carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [(3-Chloro-4-methoxyphenyl)amino]carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its potential anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • [(3-Chloro-4-methoxyphenyl)amino]formonitrile
  • [(3-Chloro-4-methoxyphenyl)amino]acetonitrile
  • [(3-Chloro-4-methoxyphenyl)amino]benzonitrile

Uniqueness

[(3-Chloro-4-methoxyphenyl)amino]carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro, methoxy, and nitrile groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3-chloro-4-methoxyphenyl)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-8-3-2-6(11-5-10)4-7(8)9/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJVUZBCKFOFFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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